tert-Butyl 9-iodononanoate

Description

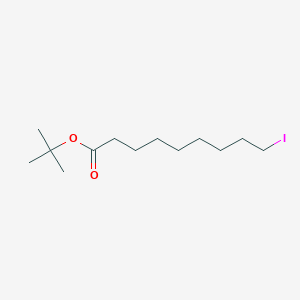

tert-Butyl 9-iodononanoate is a branched-chain alkyl ester featuring a nine-carbon aliphatic chain terminated by an iodine atom at the ninth position and protected by a tert-butyl ester group. This structural configuration renders it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The iodine substituent acts as a potent leaving group, making the compound highly reactive in nucleophilic substitution reactions. Its tert-butyl ester moiety provides steric protection, enhancing stability during synthetic processes. While specific data on its synthesis and applications are sparse in the provided evidence, analogous compounds (e.g., tert-Butyl 9-aminononanoate) suggest its utility in constructing complex molecules via modular functional group transformations .

Properties

Molecular Formula |

C13H25IO2 |

|---|---|

Molecular Weight |

340.24 g/mol |

IUPAC Name |

tert-butyl 9-iodononanoate |

InChI |

InChI=1S/C13H25IO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11H2,1-3H3 |

InChI Key |

NTFGCEPFDSGQHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-iodononanoate typically involves the esterification of 9-iodononanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 9-iodononanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran under an inert atmosphere.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Major Products:

Substitution: Formation of tert-butyl 9-azidononanoate or tert-butyl 9-thiocyanatononanoate.

Reduction: Formation of tert-butyl nonanoate.

Oxidation: Formation of 9-iodononanoic acid.

Scientific Research Applications

Chemistry: tert-Butyl 9-iodononanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds through substitution or coupling reactions.

Biology: In biological research, iodinated compounds like this compound are used as radiolabeling agents for imaging and tracing studies. The iodine atom can be replaced with radioactive isotopes for use in diagnostic imaging techniques such as positron emission tomography (PET).

Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including the development of prodrugs and active pharmaceutical ingredients. The ester group can be hydrolyzed in vivo to release the active drug.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 9-iodononanoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The primary distinction between tert-Butyl 9-iodononanoate and its analogs lies in the terminal functional group. For example:

- tert-Butyl 9-aminononanoate (CAS 134857-22-0) replaces iodine with an amino group (-NH₂), which confers nucleophilic rather than electrophilic reactivity. This amino derivative is used in peptide coupling and as a building block for bioactive molecules .

Physical and Spectroscopic Properties

While direct data for this compound are unavailable, analogous compounds highlight trends:

- Appearance: Likely a liquid or low-melting solid, similar to tert-Butyl 9-aminononanoate, which exists as a powder or liquid .

- Spectroscopy : UV and NMR (¹H, ¹³C) are standard characterization tools for such esters, as demonstrated for structurally related compounds in phytochemical studies .

Data Table: Comparative Analysis

Q & A

Q. Data Contradiction Analysis :

- Replicate conditions rigorously : Ensure solvent purity, anhydrous reagents, and inert atmosphere (N2/Ar) match cited protocols. Variations in these parameters often explain yield inconsistencies .

- Quantify iodine loss : Use iodometric titration to track unreacted iodine, which may volatilize or degrade under suboptimal storage .

- Apply statistical power analysis : Conduct ≥3 independent replicates to distinguish methodological errors from inherent variability. Report mean yields with standard deviations .

What strategies mitigate iodine-mediated catalyst poisoning in cross-coupling reactions using this compound?

Advanced Mechanistic Focus : Catalytic interference.

Methodological Answer :

- Pre-treat palladium catalysts (e.g., Pd(PPh3)4) with scavengers like tetrabutylammonium iodide (TBAI) to sequester free iodine radicals .

- Optimize ligand design : Bulky phosphine ligands (e.g., XPhos) reduce iodine coordination to catalytic sites.

- Monitor catalyst turnover via in situ <sup>31</sup>P NMR to detect ligand degradation or Pd–I adduct formation .

How can computational modeling predict the hydrolytic stability of this compound under physiological conditions?

Advanced Predictive Focus : Stability analysis.

Methodological Answer :

- Simulate hydrolysis pathways using QM/MM hybrid models (e.g., Gaussian 16 with Amber force fields) to map transition states and activation energies .

- Validate with accelerated stability testing : Incubate the compound in pH 7.4 buffer at 40°C for 14 days, analyzing degradation via LC-MS .

- Correlate computational predictions with Arrhenius plots to extrapolate shelf-life under standard conditions .

What ethical and safety protocols are critical when handling this compound in laboratory settings?

Basic Safety Focus : Risk mitigation.

Methodological Answer :

- Store in explosion-proof freezers (–20°C) in sealed amber vials to prevent light-induced decomposition .

- Use grounded equipment and non-sparking tools during transfers to avoid static ignition of iodine vapors .

- Conduct toxicity screenings using in vitro models (e.g., HepG2 cells) to establish safe exposure limits, referencing OECD GLP guidelines for experimental design .

How can researchers design robust structure-activity relationship (SAR) studies for tert-Butyl 9-iodonanoate analogs?

Advanced SAR Focus : Bioactivity optimization.

Methodological Answer :

- Synthesize a congener library with systematic variations (e.g., chain length, halogen substitution) and test against target enzymes via kinetic assays .

- Apply multivariate regression analysis (e.g., PLS or PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

- Validate hypotheses using crystallographic docking studies (e.g., AutoDock Vina) to visualize binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.